molecular formula C18H17N3O2S B2878785 (E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide CAS No. 1281694-06-1

(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide

Cat. No. B2878785
M. Wt: 339.41
InChI Key: CGSMFNWFUBDUSX-UHFFFAOYSA-N
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Description

“(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide” is a compound that falls under the category of pyrazoles . Pyrazoles are a class of five-membered heterocycles that consist of three carbon atoms and two nitrogen atoms in adjacent positions . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .


Synthesis Analysis

The synthesis of pyrazoles, including “(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide”, often involves traditional procedures . For instance, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine were synthesized using a specific scheme and evaluated for antitumor potential .


Molecular Structure Analysis

The molecular structure of pyrazoles, including “(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide”, is characterized by a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles, including “(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide”, are known to exhibit a variety of chemical reactions . For instance, 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives were synthesized and evaluated for their inhibitory activity toward sodium glucose co-transporter 1 (SGLTs) .


Physical And Chemical Properties Analysis

Pyrazoles, including “(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide”, are weak bases, with a pKb of 11.5 (pKa of the conjugated acid 2.49 at 25°C) . They are often crystalline and colorless in nature .

Scientific Research Applications

Photodynamic Therapy and Photosensitizers

The development of new photosensitizers with high singlet oxygen quantum yields for photodynamic therapy (PDT) is a critical area of research. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds demonstrated excellent photophysical and photochemical properties in dimethyl sulfoxide, making them promising candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy. Their remarkable fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield highlight their potential in PDT applications (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibitors

Research into benzenesulfonamide derivatives has led to significant discoveries in the inhibition of carbonic anhydrase (CA), an enzyme critical for physiological processes. Nocentini et al. (2016) synthesized two series of benzenesulfonamide-containing compounds that incorporate phenyl-1,2,3-triazole moieties. These compounds were found to be low nanomolar or subnanomolar inhibitors of human carbonic anhydrase isoforms II, IX, and XII. Computational and X-ray crystallographic studies helped rationalize the inhibitory effects, with some derivatives showing significant intraocular pressure-lowering activity, potentially useful in treating glaucoma (Nocentini et al., 2016).

Antimicrobial Agents

The antimicrobial properties of benzenesulfonamide-based compounds have been explored in several studies. Singh and Sharma (2014) synthesized and characterized benzenesulfonamide-based bipyrazoles, evaluating their antimicrobial activities. Compounds exhibited varying degrees of antibacterial activity compared to the standard drug Ofloxacin, indicating their potential as novel antimicrobial agents (Singh & Sharma, 2014).

Future Directions

Given the broad spectrum of biological activities exhibited by pyrazoles, there is significant interest in further studying these compounds, including “(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide”, for potential therapeutic applications . This includes the development of new synthetic methods and the exploration of their biological activities .

properties

IUPAC Name

(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-24(23,14-12-16-7-3-1-4-8-16)20-18-11-13-21(19-18)15-17-9-5-2-6-10-17/h1-14H,15H2,(H,19,20)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSMFNWFUBDUSX-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide

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